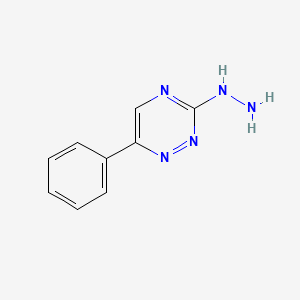

3-Hydrazino-6-phenyl-1,2,4-triazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73214-25-2 |

|---|---|

Molecular Formula |

C9H9N5 |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(6-phenyl-1,2,4-triazin-3-yl)hydrazine |

InChI |

InChI=1S/C9H9N5/c10-12-9-11-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12,14) |

InChI Key |

UCTZZGRZIOLOCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=N2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydrazino 6 Phenyl 1,2,4 Triazine

Retrosynthetic Analysis of the 3-Hydrazino-6-phenyl-1,2,4-triazine Structure

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection points are the bonds forming the 1,2,4-triazine (B1199460) ring and the carbon-nitrogen bond of the hydrazino group.

The most intuitive disconnection is at the C3-N (hydrazino) bond. This suggests a precursor molecule, a 3-substituted-6-phenyl-1,2,4-triazine, where the substituent is a suitable leaving group for nucleophilic substitution by hydrazine (B178648). Common leaving groups include halogens (e.g., chloro) or sulfonyl groups.

Further deconstruction of the 6-phenyl-1,2,4-triazine (B8721099) core leads to simpler, acyclic precursors. The triazine ring is typically formed through condensation reactions. A key disconnection breaks the ring into a 1,2-dicarbonyl compound and an amidrazone or a similar nitrogen-containing backbone. For the target molecule, the 1,2-dicarbonyl precursor would be phenylglyoxal (B86788), and the nitrogen-containing component would be aminoguanidine (B1677879) or a derivative thereof.

An alternative retrosynthetic approach involves the direct cyclization of precursors that already contain the phenyl and a protected or masked hydrazino group. This strategy aims to construct the triazine ring with all necessary substituents in place, potentially reducing the number of post-cyclization modification steps.

Established Synthetic Routes to 1,2,4-Triazine Core Skeletons

The synthesis of the 1,2,4-triazine ring is a well-established area of organic chemistry, with several reliable methods available.

Cyclocondensation Reactions for Triazine Ring Formation

The most prevalent method for constructing the 1,2,4-triazine core is through cyclocondensation reactions. A common and effective approach involves the reaction of α-dicarbonyl compounds with aminoguanidine or its derivatives. For the synthesis of 6-phenyl-1,2,4-triazines, phenylglyoxal is the α-dicarbonyl compound of choice.

Another widely used method is the reaction of acid hydrazides with α-dicarbonyl compounds and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), often facilitated by microwave irradiation on a solid support like silica (B1680970) gel. tandfonline.com This one-pot condensation provides a direct route to variously substituted 1,2,4-triazines. tandfonline.com The general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |

| Acid Hydrazide | α-Diketone | Ammonium Acetate | Microwave, Silica Gel, Triethylamine (B128534) | 3,5,6-Trisubstituted-1,2,4-triazine |

Domino annulation reactions have also been developed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. rsc.org These methods offer high efficiency and good yields. rsc.org

Strategies for Phenyl Group Incorporation at the 6-Position

The incorporation of a phenyl group at the 6-position of the 1,2,4-triazine ring is typically achieved by starting with a precursor that already contains the phenyl moiety. As mentioned previously, the use of phenylglyoxal in cyclocondensation reactions directly installs the phenyl group at the desired position.

Alternatively, cross-coupling reactions on a pre-formed triazine ring can be employed, although this is a less common approach for this specific substitution pattern. The starting triazine would require a suitable functional group at the 6-position, such as a halogen, that can participate in reactions like Suzuki or Stille coupling with a phenylboronic acid or a phenylstannane derivative, respectively.

Introduction of the Hydrazino Moiety at the 3-Position

The introduction of the hydrazino group is a critical step in the synthesis of the target molecule. This can be accomplished through either nucleophilic displacement on a pre-formed triazine ring or by incorporating the hydrazino functionality during the cyclization process.

Nucleophilic Displacement Reactions for Hydrazino Group Installation

A common and efficient method for introducing a hydrazino group onto a heterocyclic ring is through nucleophilic aromatic substitution. In the context of this compound synthesis, this involves reacting a 3-halo-6-phenyl-1,2,4-triazine with hydrazine hydrate (B1144303). The halogen atom, typically chlorine, at the 3-position is a good leaving group, readily displaced by the nucleophilic hydrazine.

For instance, 2-chloro-4,6-disubstituted-s-triazine derivatives react with hydrazine hydrate in ethanol (B145695) to yield the corresponding hydrazino derivatives in good yields. nih.gov A similar principle applies to the 1,2,4-triazine series. The reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with hydrazine hydrate can also produce tris(hydrazino)-s-triazine. researchgate.net

The general reaction can be summarized as follows:

| Starting Material | Reagent | Solvent | Product |

| 3-Chloro-6-phenyl-1,2,4-triazine | Hydrazine Hydrate | Ethanol | This compound |

Post-Cyclization Functionalization Approaches

Post-cyclization functionalization offers an alternative to direct incorporation of the hydrazino group. This can involve the conversion of another functional group at the 3-position into a hydrazino group. For example, a 3-mercapto-1,2,4-triazine can be converted to a 3-hydrazino derivative, although this is a more complex, multi-step process.

Another approach involves the nucleophilic substitution of hydrogen. While less common for the introduction of a hydrazino group directly, reactions of 1,2,4-triazine 4-oxides with nucleophiles can lead to substitution at the 5-position. researchgate.netrsc.org This highlights the reactivity of the triazine ring towards nucleophiles, which can be exploited for functionalization.

Optimization of Synthesis Protocols for this compound

The efficient synthesis of this compound hinges on the careful optimization of various reaction parameters. While specific optimization data for this exact molecule is not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar analogs, such as 3-hydrazino-5-phenyl-1,2,4-triazines and other substituted 1,2,4-triazines. The primary route to such compounds generally involves the reaction of a precursor, often a 3-substituted-6-phenyl-1,2,4-triazine (where the substituent at the 3-position is a good leaving group like a halogen, methylthio, or sulfonyl group), with hydrazine hydrate.

Reaction Condition Parameter Space Exploration

The optimization of the synthesis of this compound involves a systematic exploration of the reaction condition parameter space to maximize yield and purity while minimizing reaction time and energy consumption. Key parameters that are typically investigated include temperature, reaction time, and the molar ratio of reactants.

For analogous triazine syntheses, reaction temperatures can range from room temperature to reflux conditions, depending on the reactivity of the starting materials and the solvent used. For instance, the synthesis of related hydrazino-triazinones has been carried out at temperatures around 80°C. The reaction time is also a critical parameter, with some reactions reaching completion in as little as 30 minutes to an hour under reflux, while others may require several hours. mdpi.com

The molar ratio of hydrazine hydrate to the triazine precursor is another crucial factor. An excess of hydrazine hydrate is often employed to ensure the complete conversion of the starting material. The optimal ratio is determined experimentally to achieve a balance between high conversion and ease of product purification.

| Parameter | Range Explored | Optimal Condition (Hypothesized) | Reference Analogy |

|---|---|---|---|

| Temperature (°C) | 25 - 120 | 80 - 100 (Reflux) | |

| Reaction Time (h) | 0.5 - 24 | 2 - 6 | researchgate.net |

| Molar Ratio (Hydrazine Hydrate : Triazine Precursor) | 1:1 - 10:1 | 3:1 - 5:1 | researchgate.net |

Catalysis and Solvent System Engineering

The choice of catalyst and solvent system plays a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and the environmental impact of the process.

Catalysis: While many syntheses of hydrazino-triazines proceed without a catalyst, the use of acidic or basic catalysts can accelerate the reaction. For instance, a catalytic amount of acetic acid has been used in the synthesis of triazine hydrazone derivatives. nih.gov For related heterocyclic syntheses, bases like triethylamine can be employed to facilitate cyclization steps. The exploration of heterogeneous catalysts is also a promising area, as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.

Solvent System Engineering: The selection of an appropriate solvent is critical. Polar protic solvents like ethanol and methanol (B129727) are commonly used for the synthesis of hydrazino-triazines due to their ability to dissolve the reactants and facilitate the nucleophilic substitution reaction. However, for starting materials with different polarity, solvents like dimethylformamide (DMF) may be more suitable. The engineering of solvent systems also involves considering the environmental impact, leading to the exploration of greener solvent alternatives.

| Catalyst/Solvent | Role/Effect | Example from Analogous Syntheses | Reference |

|---|---|---|---|

| Acetic Acid (catalyst) | Acid catalysis to activate the substrate | Synthesis of s-triazine hydrazone derivatives | nih.gov |

| Triethylamine (catalyst) | Base catalysis to facilitate cyclization | Synthesis of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol | |

| Ethanol (solvent) | Polar protic solvent, good for dissolving reactants | Commonly used for hydrazinolysis of triazines | |

| Dimethylformamide (DMF) (solvent) | Polar aprotic solvent, suitable for less polar intermediates | Used in the synthesis of pyrazolo[3,4-c]pyrazol-3(2H)-one | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves a focus on atom economy, process intensification, and the use of sustainable materials.

Atom Economy and Process Intensification

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. For the synthesis of this compound, a high atom economy can be achieved by carefully selecting the synthetic route. For example, a direct nucleophilic substitution of a suitable leaving group on the triazine ring by hydrazine would have a high atom economy as the main by-product would be a small molecule. Iron-catalyzed cyclization of aldehydes with ammonium iodide as the sole nitrogen source has been demonstrated as an atom-efficient method for synthesizing trisubstituted 1,3,5-triazines. nih.govrsc.org

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing this compound, this can be achieved through techniques such as microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. pnrjournal.comijpsr.info The use of microreactors is another process intensification strategy that offers excellent control over reaction parameters, leading to improved safety and efficiency.

Development of Sustainable Solvent Alternatives and Solvent-Free Methods

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Therefore, the development of sustainable solvent alternatives and solvent-free methods is a key aspect of green chemistry.

Sustainable Solvents: For the synthesis of this compound, replacing traditional solvents like DMF with greener alternatives such as water, ethanol, or ionic liquids is a desirable goal. Water is an ideal green solvent, and its use has been reported in the synthesis of some heterocyclic compounds. ijpsr.info Acidic ionic liquids have been used as both solvent and catalyst in the one-pot synthesis of triazine derivatives, offering advantages such as high yields and the potential for recycling. google.com

Solvent-Free Methods: Performing reactions without a solvent can significantly reduce waste and simplify product purification. Solvent-free reactions, often facilitated by grinding or microwave irradiation, have been successfully employed for the synthesis of 1,2,4-triazine derivatives. pnrjournal.com A one-pot, solvent-free aza Diels-Alder reaction has been used to afford 1,2,4-triazine derivatives using grinding and microwave irradiation techniques. pnrjournal.com

Design of Eco-Friendly Catalytic Systems

The development of eco-friendly catalytic systems is another cornerstone of green chemistry. This involves the use of non-toxic, abundant, and recyclable catalysts.

For the synthesis of this compound, research into heterogeneous catalysts is particularly promising. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without a significant loss of activity. Examples of eco-friendly catalysts that have been used in related syntheses include [Et3NH][HSO4], which is a reusable and cost-effective ionic liquid catalyst. researchgate.net Iron-based catalysts are also attractive due to the low toxicity and abundance of iron. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 3 Hydrazino 6 Phenyl 1,2,4 Triazine

Spectroscopic Methodologies for Comprehensive Structural Assignment

Spectroscopic techniques are fundamental to determining the structure of 3-Hydrazino-6-phenyl-1,2,4-triazine. By combining data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), a complete picture of its atomic connectivity and electronic environment can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Triazine and Hydrazino Resonances

NMR spectroscopy is the most powerful tool for mapping the carbon and proton framework of a molecule. For this compound, specific resonances are expected for the triazine, phenyl, and hydrazino moieties.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the aromatic protons of the phenyl group, the single proton on the triazine ring (H5), and the protons of the hydrazino group (-NH-NH₂). The phenyl protons would typically appear as a complex multiplet in the aromatic region (δ 7.4–8.2 ppm). The C5-H of the triazine ring is expected to be a singlet in the downfield region (δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the heterocyclic ring. The hydrazino protons are exchangeable and would likely present as broad singlets, with the -NH proton appearing further downfield than the -NH₂ protons. Data from phenylhydrazine (B124118) shows resonances around δ 4.0 ppm and δ 6.7-7.2 ppm, which can be used as a reference for the hydrazino and attached phenyl group signals, respectively chemicalbook.com.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would provide key information about the carbon skeleton. The phenyl group would exhibit four distinct signals: one for the ipso-carbon attached to the triazine ring, two for the ortho- and meta-carbons, and one for the para-carbon. The triazine ring itself is expected to show three signals for its three unique carbon atoms (C3, C5, and C6). Based on data from related structures like 3-Amino-6-[9-phenanthryl]-1,2,4-triazine, the triazine carbons resonate at approximately δ 145, 150, and 160 ppm. spectrabase.com The carbon attached to the hydrazino group (C3) would likely be the most shielded of the triazine carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.4 – 8.2 (m) | 125 – 135 |

| Phenyl-C (ipso) | - | ~136 |

| Triazine C5-H | 8.5 – 9.5 (s) | ~145 |

| Triazine C6 | - | ~150 |

| Triazine C3 | - | ~160 |

| -NH- | Broad (variable) | - |

| -NH₂ | Broad (variable) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR and Raman spectra of this compound would be characterized by absorptions corresponding to the N-H, C=N, N-N, and aromatic C-H and C=C bonds.

N-H Stretching: The hydrazino group will give rise to characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, a primary amine (-NH₂) shows two bands (asymmetric and symmetric stretching), while the secondary amine (-NH-) shows one.

C-H Stretching: Aromatic C-H stretching from the phenyl group is expected just above 3000 cm⁻¹.

C=N and C=C Stretching: The region between 1500 and 1650 cm⁻¹ will contain several strong bands due to the stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the phenyl ring.

N-H Bending: The bending vibration of the N-H bonds in the hydrazino group typically appears around 1600-1650 cm⁻¹.

N-N Stretching: A band corresponding to the N-N stretch of the hydrazine (B178648) moiety is expected in the 1000-1100 cm⁻¹ region.

Ring Vibrations: The triazine ring itself has characteristic breathing and out-of-plane bending vibrations. Studies on related 1,2,4-triazines show a strong Raman band near 770 cm⁻¹ for the ring breathing mode and an IR band near 800 cm⁻¹ for out-of-plane ring bending.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3200 - 3400 | Hydrazino (-NH-NH₂) |

| Aromatic C-H Stretching | 3000 - 3100 | Phenyl Ring |

| C=N / C=C Stretching | 1500 - 1650 | Triazine & Phenyl Rings |

| N-H Bending | 1600 - 1650 | Hydrazino (-NH₂) |

| N-N Stretching | 1000 - 1100 | Hydrazino |

| Triazine Ring Bending (out-of-plane) | ~800 | Triazine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its conjugated system. The phenyl group and the 1,2,4-triazine (B1199460) ring are both chromophores. Strong absorptions corresponding to π → π* transitions are expected. In related aromatic triazine systems, two main absorption maxima are often observed. One intense band typically appears at a shorter wavelength (around 250 nm), with a second strong band at a longer wavelength (around 320-330 nm), both attributed to π–π* transitions within the extended conjugated system formed by the phenyl and triazine moieties. The hydrazino group, acting as an auxochrome, can cause a bathochromic (red) shift in these absorptions compared to the unsubstituted 6-phenyl-1,2,4-triazine (B8721099).

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns. For C₉H₉N₅, the exact mass is approximately 187.0858 amu.

Molecular Ion: In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 188.0931.

Fragmentation Pattern: The fragmentation would likely proceed through several characteristic pathways. The hydrazino group is a common site for initial cleavage.

Loss of the terminal NH₂ group (·NH₂) would yield a fragment at m/z 172.

Loss of the entire hydrazino radical (·N₂H₃) would result in a significant peak at m/z 156.

Cleavage of the phenyl group could lead to a fragment corresponding to the triazinyl-hydrazine cation at m/z 110, and a phenyl cation at m/z 77.

Fragmentation of the triazine ring itself, a common pathway for nitrogen heterocycles, would produce smaller fragments. Mass spectra of the parent 1,2,4-triazine show cleavage into smaller nitrogen-containing species. nist.gov Analysis of the closely related 6-phenyl-1,3,5-triazine-2,4-diamine reveals major fragments at m/z 104 (phenylacetonitrile cation) and 85, resulting from the decomposition of the triazine ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 188 | [C₉H₁₀N₅]⁺ | [M+H]⁺ |

| 156 | [C₉H₇N₃]⁺ | [M - N₂H₃]⁺ |

| 110 | [C₃H₄N₅]⁺ | [M - C₆H₅]⁺ |

| 104 | [C₇H₆N]⁺ | Ring Cleavage Fragment |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

X-ray Crystallography Studies of this compound

While a specific crystal structure for this compound is not found in the primary literature, its solid-state architecture can be reliably predicted from the structures of analogous molecules. nih.goviucr.orgnih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

A single-crystal X-ray diffraction study would reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry: The molecule is expected to be largely planar. The 1,2,4-triazine ring features extensive π-conjugation, resulting in bond lengths that are intermediate between single and double bonds. iucr.org The phenyl ring would likely be slightly twisted out of the plane of the triazine ring, with a dihedral angle that could range from 5° to 60° depending on the crystal packing forces. iucr.orgnih.gov

Crystal Packing: The crystal packing would be dominated by two key interactions:

Hydrogen Bonding: The hydrazino group is a potent hydrogen bond donor (-NH and -NH₂) and acceptor (lone pairs on nitrogen). This would lead to the formation of extensive hydrogen-bonding networks, likely connecting molecules into dimers, chains, or sheets. This is a primary force dictating the supramolecular architecture. researchgate.net

π-π Stacking: The electron-deficient triazine ring and the electron-rich phenyl ring are prime candidates for π-π stacking interactions. These interactions, where the rings stack face-to-face or in an offset manner with interplanar distances of approximately 3.3-3.5 Å, would further stabilize the crystal lattice. iucr.orgiucr.org

Table 4: Typical Crystallographic Parameters for a Hydrazino-Triazine Derivative

| Parameter | Typical Value / System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic iucr.orgresearchgate.net |

| Space Group | P2₁/c or Pbca iucr.orgresearchgate.net |

| Triazine C-N Bond Length (Å) | 1.31 – 1.37 iucr.org |

| Triazine N-N Bond Length (Å) | ~1.37 iucr.org |

| Intermolecular H-Bond Distances (Å) | 2.0 – 2.5 (H···A) |

| π-π Stacking Distance (Å) | 3.3 – 3.5 iucr.org |

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a critical technique for the analysis of the crystalline structure of this compound. This method provides information on the bulk sample, allowing for phase identification, assessment of purity, and the investigation of polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, including solubility and stability.

While specific PXRD data for this compound is not extensively reported in public literature, analysis of closely related triazine derivatives provides valuable insight. For instance, single-crystal X-ray diffraction studies on 2,4,6-triamino-1,3,5-triazine (melamine) show it crystallizes in a monoclinic system with space group P21/c. researchgate.netresearchgate.net The PXRD pattern for melamine (B1676169) shows prominent peaks that are in close agreement with the structure determined from single-crystal analysis, confirming the crystal phase. researchgate.netresearchgate.net

Similarly, studies on other phenyl-triazine derivatives, such as 2,4-diamino-6-phenyl-1,3,5-triazine, reveal detailed crystal structures, often stabilized by extensive hydrogen bonding networks. researchgate.netresearchgate.net For a new crystalline phase of this compound, PXRD would be the primary tool for its identification. The diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. Any variation in peak positions or intensities compared to a reference pattern would indicate a different polymorph or the presence of impurities.

Table 1: Representative Crystal System Data for Related Triazine Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2,4,6-Triamino-1,3,5-triazine | Monoclinic | P21/c | researchgate.netresearchgate.net |

| 6-Methyl-3-phenylbenzo[e] iucr.orgnih.govtriazine | Orthorhombic | Pbca | iucr.org |

| 8-Methyl-3-phenylbenzo[e] iucr.orgnih.govtriazine | Monoclinic | P21/c | iucr.org |

This interactive table provides examples of crystal systems determined for analogous triazine structures, which is foundational for interpreting PXRD data.

Reactivity and Mechanistic Investigations of 3 Hydrazino 6 Phenyl 1,2,4 Triazine

Nucleophilic Reactivity of the Hydrazino Moiety

The hydrazino substituent in 3-Hydrazino-6-phenyl-1,2,4-triazine is the primary center of its nucleophilic character. The lone pair of electrons on the terminal nitrogen atom is readily available for attack on electrophilic centers.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base and Hydrazone Formation)

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, is a facile process that leads to the formation of the corresponding hydrazones. researchgate.netgoogle.com This condensation reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration step. researchgate.net For instance, it reacts with various sugars like D(−)fructose, D(+)glucose, D(−)ribose, and D(−)arabinose to yield the corresponding hydrazones. scilit.com The general mechanism involves the initial nucleophilic attack of the hydrazino group on the carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The formation of these hydrazones is a well-established method for the derivatization of carbonyl compounds and plays a crucial role in the synthesis of more complex heterocyclic systems.

Table 1: Examples of Condensation Reactions

| Carbonyl Compound | Product | Reference |

|---|---|---|

| Benzaldehyde | 3-(2-Benzylidenehydrazinyl)-6-phenyl-1,2,4-triazine | researchgate.net |

| Cinnamaldehyde | 3-(2-Cinnamylidenehydrazinyl)-6-phenyl-1,2,4-triazine | researchgate.net |

| D(−)fructose | Corresponding bis triazinyl hydrazone | scilit.com |

Acylation and Sulfonylation Reactions at Nitrogen Centers

The nitrogen atoms of the hydrazino group in this compound can be readily acylated and sulfonylated. These reactions typically involve the treatment of the triazine with acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the hydrogen halide formed. The acylation can occur at either the terminal amino group or the nitrogen atom attached to the triazine ring, and the regioselectivity can be influenced by the reaction conditions and the nature of the acylating agent. These reactions are significant for the synthesis of various derivatives with potential biological activities. researchgate.nettandfonline.com

Alkylation Reactions and Quaternization

The hydrazino moiety can undergo alkylation with alkyl halides. These reactions can lead to mono- or di-substituted products, depending on the stoichiometry and reaction conditions. Quaternization of the nitrogen atoms is also possible, leading to the formation of charged species. A light-induced method has been developed for the arylation and alkylation of 1,2,4-triazine (B1199460) derivatives. rsc.orgnih.gov

Cyclocondensation Reactions of the Hydrazino Group with Diverse Electrophiles

The hydrazino group of this compound is a key building block for the synthesis of fused heterocyclic systems. Through cyclocondensation reactions with a variety of electrophiles, new rings can be annulated onto the triazine core. wiley.com

Formation of Fused Heterocyclic Systems (e.g., Triazolotriazines, Tetrazinotriazines)

The reaction of this compound with reagents containing two electrophilic centers can lead to the formation of fused bicyclic and polycyclic systems. For example, reaction with chloroacetonitrile (B46850) has been shown to produce 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netresearchgate.netresearchgate.nettriazine. researchgate.net Furthermore, reactions with various reagents can lead to the formation of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine, pyrazolo[3,4-c] researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-a]-2,7-naphthyridine, and pyrazolo[3,4-c]tetrazolo[5,1-a]-2,7-naphthyridine cores. researchgate.net The synthesis of these fused systems is of significant interest due to their potential applications in medicinal chemistry. nih.govflemingcollege.ca

Table 2: Examples of Fused Heterocyclic System Formation

| Reagent | Fused System | Reference |

|---|---|---|

| Chloroacetonitrile | 1,2,4-triazino[4,3-b] researchgate.netresearchgate.netresearchgate.nettriazine | researchgate.net |

Synthesis of Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

The hydrazino group can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings. organic-chemistry.orgmdpi.com This reaction, known as the Knorr pyrazole synthesis, is a classic method for constructing this important heterocyclic motif. The reaction of this compound with β-ketoesters, for instance, can lead to the formation of pyrazolone derivatives. orientjchem.orgresearchgate.netbeilstein-journals.org The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration. The specific conditions and substrates can influence the regioselectivity of the cyclization. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netresearchgate.netresearchgate.nettriazine |

| Benzaldehyde |

| Cinnamaldehyde |

| Chloroacetonitrile |

| D(−)arabinose |

| D(−)fructose |

| D(−)ribose |

| D(+)glucose |

| pyrazolo[3,4-c] researchgate.netresearchgate.netresearchgate.nettriazolo[3,4-a]-2,7-naphthyridine |

| pyrazolo[3,4-c]tetrazolo[5,1-a]-2,7-naphthyridine |

| Pyrazole |

| Pyrazolone |

| pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine |

| Tetrazinotriazine |

Reactivity of the 1,2,4-Triazine Ring System

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic character is the primary driver for its reactivity, particularly in cycloaddition and nucleophilic substitution reactions.

The electron-deficient nature of 1,2,4-triazines allows them to function as heterodienes in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. nih.gov This type of cycloaddition is a powerful tool for the synthesis of other heterocyclic systems, as the initial [4+2] cycloadduct often undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen, leading to a substituted pyridine (B92270) ring. researchgate.net

The reactivity of the 1,2,4-triazine ring in IEDDA reactions is highly dependent on the substitution pattern. Computational and experimental studies have shown that substituents on the C3 and C6 positions can sterically hinder the approach of the dienophile, thereby reducing the reaction rate. researchgate.net For instance, 3-phenyl- and 6-phenyl-1,2,4-triazines were found to be unreactive towards the bulky strained alkyne 3,3,6,6-tetramethylthiacycloheptyne (TMTH), whereas the 5-phenyl isomer reacted readily. researchgate.net This suggests that this compound would likely exhibit low reactivity in IEDDA reactions with sterically demanding dienophiles due to substitution at both the C3 and C6 positions. However, reactions with smaller, more reactive dienophiles might still be possible, leading to ring transformation products. The general outcome of an IEDDA reaction of a 1,2,4-triazine with an alkyne is the formation of a pyridine derivative.

Coordination to a metal center, such as Rhenium(I), has been shown to significantly accelerate the rate of IEDDA reactions for 1,2,4-triazines by lowering the energy of the LUMO of the triazine. rsc.org This strategy could potentially be employed to enhance the reactivity of sterically hindered triazines like the title compound.

The electron-deficient character of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C3, C5, or C6 positions. While the hydrazino group at the C3 position is not a typical leaving group, its presence significantly influences the reactivity of the molecule. The hydrazino group itself is a potent nucleophile and can react with various electrophiles.

For the closely related compound, 3-hydrazino-5,6-diphenyl-1,2,4-triazine, studies have shown that the hydrazino group acts as an electron donor, reacting with electron-accepting activated carbonitriles. researchgate.netresearchgate.net These reactions often proceed through a charge-transfer complex and result in the formation of novel fused heterocyclic systems. For example, the reaction with chloroacetonitrile leads to the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] nih.govresearchgate.netresearchgate.nettriazine, where the hydrazino group has participated in a cyclization reaction. researchgate.net

| Reagent | Conditions | Product | Reference |

| 1,2-Dicyanobenzene | DMF | Benzencarboximidamide derivative | researchgate.netresearchgate.net |

| α-Bromomalononitrile | Boiling DMF | Fused heterocyclic system | researchgate.netresearchgate.net |

| Tetracyanoethane | DMF | Disubstituted 1,2,4-triazine | researchgate.netresearchgate.net |

| Chloroacetonitrile | - | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] nih.govresearchgate.netresearchgate.nettriazine | researchgate.net |

These findings indicate that the primary reactivity of the hydrazino-substituted triazine often involves the hydrazino moiety itself acting as a nucleophile, leading to annulation rather than substitution on the triazine core.

The phenyl group at the C6 position of the triazine ring can undergo electrophilic aromatic substitution (SEAr). The regiochemical outcome of such a reaction is dictated by the electronic nature of the substituent attached to the phenyl ring, in this case, the 3-hydrazino-1,2,4-triazin-6-yl group.

The 1,2,4-triazine ring is a strongly electron-withdrawing system. This property deactivates the attached phenyl ring towards electrophilic attack, meaning that more forcing conditions would be required for reactions like nitration, halogenation, or Friedel-Crafts reactions compared to benzene (B151609). Based on the established principles of electrophilic aromatic substitution, electron-withdrawing groups are meta-directors. Therefore, it is predicted that electrophilic substitution on the phenyl ring of this compound will primarily yield the meta-substituted product. The hydrazino group at C3 is expected to have a minor influence on the directing effect of the triazine ring on the C6-phenyl group due to its distance.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Hydrazino-6-(3-nitrophenyl)-1,2,4-triazine |

| Bromination | Br₂, FeBr₃ | 3-Hydrazino-6-(3-bromophenyl)-1,2,4-triazine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Hydrazino-6-(3-acylphenyl)-1,2,4-triazine |

Oxidation-Reduction Chemistry of this compound

The presence of both a reducible triazine ring and an oxidizable hydrazino group imparts a rich oxidation-reduction chemistry to the molecule.

The hydrazino group is readily susceptible to oxidation. A key reaction of hydrazino-substituted azaheterocycles is their oxidative cyclization. For 3-hydrazino-5,6-diphenyl-1,2,4-triazine, diazotization with nitrous acid (generated from sodium nitrite (B80452) and an acid) results in the formation of 6,7-diphenyltetrazolo[1,5-b]-as-triazine. This transformation proceeds via the initial oxidation of the hydrazino group to an azido (B1232118) group, which then undergoes an intramolecular cyclization onto the N2 atom of the triazine ring.

This reaction provides a versatile route to fused tetrazole systems, which are of significant interest in medicinal chemistry. It is highly probable that this compound undergoes an analogous transformation to yield 6-phenyltetrazolo[1,5-b] nih.govresearchgate.netresearchgate.nettriazine.

The electron-deficient 1,2,4-triazine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to dihydro- or tetrahydro-1,2,4-triazine derivatives. The specific product obtained depends on the catalyst, solvent, and reaction conditions. The reduction of the triazine ring increases its conformational flexibility and removes its aromatic character.

While specific studies on the reduction of this compound are not widely reported, the reduction of the 1,2,4-triazine core is a known transformation. The reaction would likely proceed to yield a dihydro-1,2,4-triazine as the initial product. The phenyl and hydrazino groups may also be susceptible to reduction under more forcing conditions, but typically the heterocyclic ring is reduced first under milder catalytic hydrogenation conditions.

Metal Coordination Chemistry of this compound

The coordination chemistry of this compound is dictated by the presence of multiple nitrogen atoms within the triazine ring and the appended hydrazino group, which can act as potential donor sites for metal ions. The phenyl group at the 6-position can also influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the metal complexes.

The design of ligands based on the 1,2,4-triazine scaffold is a subject of considerable interest in the development of new metal-organic frameworks, catalysts, and materials with specific electronic and magnetic properties. The inherent asymmetry of the 1,2,4-triazine ring, combined with the reactive hydrazino group, makes this compound a promising candidate for the construction of diverse coordination architectures.

Ligand Design Principles:

The design of ligands incorporating the 3-hydrazino-1,2,4-triazine core often revolves around creating specific chelation environments for metal ions. Key principles include:

Chelation: The formation of stable five- or six-membered chelate rings with a metal center is a primary driving force in the coordination of this ligand.

Donor Atom Availability: The nitrogen atoms of the triazine ring (N1, N2, and N4) and the two nitrogen atoms of the hydrazino group (-NH-NH₂) are all potential coordination sites.

Steric and Electronic Effects: The bulky phenyl group at the 6-position can sterically influence the approach of metal ions and other ligands. Electronically, it can modulate the electron density on the triazine ring, thereby affecting the donor strength of the nitrogen atoms.

Bridging Capabilities: The ligand possesses the potential to bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Potential Binding Modes:

Based on studies of analogous hydrazinotriazine derivatives, several binding modes can be proposed for this compound:

Bidentate N,N-Chelation: The most common binding mode for similar ligands involves chelation through one of the triazine ring nitrogens (typically N2) and the terminal nitrogen of the hydrazino group. This forms a stable five-membered ring with the metal ion.

Bidentate Bridging: The ligand can bridge two metal centers using different sets of donor atoms. For instance, the triazine ring nitrogen (N1 or N4) could coordinate to one metal, while the hydrazino group coordinates to another.

Tridentate N,N,N-Chelation: In some cases, particularly with Schiff base derivatives formed from the hydrazino group, tridentate coordination involving the triazine ring nitrogen, the imine nitrogen, and another donor atom from the condensed aldehyde or ketone is possible. While not intrinsic to the parent ligand, this highlights its synthetic versatility.

Monodentate Coordination: Although less common due to the chelate effect, coordination through a single nitrogen atom (likely the most basic one) is also a possibility, especially in the presence of strongly coordinating co-ligands.

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Rationale for Coordination |

| N1 of Triazine Ring | Available lone pair, can participate in chelation or bridging. |

| N2 of Triazine Ring | Often involved in stable five-membered chelate ring formation with the hydrazino group. |

| N4 of Triazine Ring | Available lone pair, sterically accessible. |

| **Hydrazino Group (-NH-NH₂) ** | The terminal -NH₂ is a strong donor and readily participates in chelation. The adjacent -NH- can also be involved in bridging. |

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the resulting complex.

General Synthetic Approach:

A general method for the synthesis of metal complexes with this ligand would be:

Dissolving this compound in a suitable solvent such as ethanol (B145695), methanol (B129727), or DMF.

Adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) to the ligand solution, often in a 1:1 or 1:2 metal-to-ligand molar ratio.

The reaction mixture is typically stirred and may require heating or refluxing to facilitate complex formation.

The resulting solid complex is then isolated by filtration, washed with the solvent, and dried.

Spectroscopic Characterization:

Spectroscopic techniques are crucial for elucidating the structure of the metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide strong evidence of coordination. Key vibrational bands to monitor include:

The ν(N-H) stretching frequencies of the hydrazino group, which are expected to shift upon coordination.

The ν(C=N) and ν(N=N) stretching vibrations of the triazine ring, which may also shift to lower or higher frequencies depending on the nature of the coordination.

The appearance of new low-frequency bands corresponding to ν(M-N) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

The chemical shifts of the protons in the vicinity of the coordination sites, particularly the N-H protons of the hydrazino group, are expected to change significantly upon complexation.

Shifts in the signals of the phenyl and triazine ring protons and carbons can also indicate the extent of electronic perturbation upon metal binding.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry and the electronic transitions within the complex.

Intraligand transitions (π→π* and n→π*) may be shifted upon coordination.

The appearance of new bands in the visible region can often be attributed to d-d transitions for transition metal complexes, which are indicative of a specific coordination environment (e.g., octahedral or tetrahedral).

Charge transfer bands (ligand-to-metal or metal-to-ligand) may also be observed.

Table 2: Expected Spectroscopic Shifts Upon Complexation of this compound

| Spectroscopic Technique | Observed Change | Interpretation |

| IR Spectroscopy | Shift in ν(N-H) bands of the hydrazino group. | Coordination of the hydrazino nitrogen to the metal center. |

| Shift in ν(C=N) of the triazine ring. | Involvement of the triazine ring nitrogen in coordination. | |

| Appearance of new bands in the far-IR region. | Formation of metal-nitrogen (M-N) bonds. | |

| ¹H NMR Spectroscopy | Downfield or upfield shift of N-H proton signals. | Coordination of the hydrazino group and changes in the electronic environment. |

| Shift in aromatic proton signals. | Electronic effects of coordination on the phenyl and triazine rings. | |

| UV-Visible Spectroscopy | Shift in intraligand π→π* and n→π* transitions. | Perturbation of the ligand's electronic system upon coordination. |

| Appearance of new bands in the visible region. | d-d electronic transitions in transition metal complexes, indicating coordination geometry. |

The final structure and properties of the metal complexes of this compound depend on a variety of factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Coordination Geometries:

While single-crystal X-ray diffraction would be the definitive method for determining the precise coordination geometry, predictions can be made based on the behavior of related ligands and the preferences of the metal ions.

Octahedral Geometry: For many first-row transition metals, such as Co(II) and Ni(II), coordination of two tridentate ligands or a combination of bidentate ligands and solvent molecules or anions often leads to an octahedral geometry.

Tetrahedral Geometry: Metal ions like Zn(II) and in some cases Co(II) can form tetrahedral complexes, particularly with a 1:2 metal-to-bidentate ligand ratio.

Square Planar Geometry: Cu(II) and Ni(II) can exhibit square planar geometries, especially when strong-field ligands are involved.

Distorted Geometries: Due to factors like steric hindrance from the phenyl group or the constraints of the chelate rings, distorted versions of these ideal geometries are common. For instance, studies on related triazine complexes have revealed distorted square pyramidal and trigonal bipyramidal geometries.

Electronic Properties:

The electronic properties of the resulting metal complexes are of fundamental interest for their potential applications in areas like catalysis and materials science.

Magnetic Properties: For paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)), magnetic susceptibility measurements can determine the number of unpaired electrons and provide insight into the spin state and coordination environment of the metal center.

Redox Behavior: Cyclic voltammetry can be used to study the redox properties of the complexes, revealing the ease with which the metal center can be oxidized or reduced. The phenyl group and the triazine ring can influence these redox potentials.

Luminescence: Some triazine-based metal complexes are known to exhibit fluorescence or phosphorescence. The electronic interplay between the metal d-orbitals and the ligand's π-system can lead to interesting photophysical properties.

Synthetic Applications and Derivatization Strategies Utilizing 3 Hydrazino 6 Phenyl 1,2,4 Triazine

Design and Synthesis of Novel Heterocyclic Scaffolds Based on 3-Hydrazino-6-phenyl-1,2,4-triazine

The inherent reactivity of the 1,2,4-triazine (B1199460) core, coupled with the nucleophilic nature of the hydrazino moiety, allows for the construction of diverse and complex heterocyclic systems.

Construction of Privileged Structures for Chemical Libraries

The 1,2,4-triazine nucleus is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. ijpsr.infonih.gov The strategic functionalization of this compound allows for the creation of chemical libraries populated with molecules that are predisposed to interact with biological targets.

The synthesis of such libraries often commences with the reaction of the hydrazino group. For instance, condensation with various aldehydes and ketones can yield a diverse set of hydrazone derivatives. These hydrazones can then be subjected to further cyclization reactions to generate fused heterocyclic systems. The phenyl group at the 6-position of the triazine ring also offers a site for modification, further expanding the diversity of the resulting library. The general synthetic approach often involves the reaction of a hydrazine (B178648) with a suitable precursor to form the triazine ring, which can then be further modified. mdpi.comnih.gov

Exploration of Structural Diversity through Multi-Site Functionalization

The structure of this compound offers multiple reactive sites for functionalization, enabling the exploration of vast chemical space. The hydrazino group can react with a variety of electrophiles, while the nitrogen atoms of the triazine ring can also participate in reactions.

Research has demonstrated the reactivity of 3-hydrazino-5,6-diphenyl-1,2,4-triazine, a close analog, with various π-acceptors and activated carbonitriles, leading to the formation of novel fused heterocyclic systems. researchgate.netresearchgate.net For example, the reaction with chloroacetonitrile (B46850) results in the formation of a triazino[4,3-b] researchgate.netresearchgate.netnih.govtriazine derivative. researchgate.net This resulting compound can then undergo further reactions, such as acylation and aroylation, to introduce additional diversity. researchgate.net

The following table summarizes some of the reported reactions demonstrating the multi-site functionalization of hydrazino-triazine systems:

| Starting Material | Reagent | Resulting Heterocyclic System | Reference |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netresearchgate.netnih.govtriazine | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | 1,2-Dicyanobenzene | Benzencarboximidamide derivative | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | α-Bromomalononitrile | Fused heterocyclic system | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Tetracyanoethane | Substituted 1,2,4-triazine | researchgate.net |

| 3-Amino-pyrazolo[3,4-d]pyrimidine (derived from a hydrazino-triazine precursor) | Benzoyl chloride | Pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine | researchgate.net |

These examples underscore the potential of this compound as a versatile scaffold for generating a wide range of structurally diverse heterocyclic compounds.

Applications as a Building Block in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The hydrazino group of this compound makes it an ideal candidate for participation in MCRs, particularly those involving carbonyl compounds.

While specific named MCRs like the Passerini or Ugi reaction directly employing this compound are not extensively documented, the fundamental reactivity of hydrazines in such transformations is well-established. For instance, hydrazines are known to react with β-dicarbonyl compounds and aldehydes in MCRs to produce highly substituted pyrazoles. The hydrazino moiety in this compound can act as a nucleophile, initiating a cascade of reactions with other components to build complex molecular architectures.

The general scheme for a hypothetical MCR involving this compound could involve its reaction with an aldehyde and a β-ketoester to yield a complex heterocyclic product. The diversity of the final products can be readily achieved by varying the aldehyde and β-ketoester components.

Preparation of Functionalized Polymers and Oligomers

The incorporation of heterocyclic units into polymer backbones can impart specific and desirable properties to the resulting materials, such as enhanced thermal stability, and unique photophysical or electronic characteristics. The 1,2,4-triazine moiety, with its high nitrogen content, is a promising candidate for creating novel functional polymers.

Monomer Synthesis for Polymerization Reactions (e.g., Condensation, Ring-Opening)

The this compound molecule can be envisioned as a monomer or a precursor to a monomer for polymerization reactions. The hydrazino group can be transformed into other functional groups, such as a carboxylic acid or an amine, which are suitable for polycondensation reactions. For example, oxidation of the hydrazino group could potentially yield a carboxylic acid derivative, which could then be reacted with a diamine to form a polyamide. Alternatively, the hydrazino group could be reacted with a dicarboxylic acid chloride to form a di-functional monomer suitable for polymerization.

Incorporating Triazine Units into Polymer Backbones for Specific Properties

The integration of the triazine ring into a polymer backbone can lead to materials with high thermal stability and interesting electronic properties. Polyamides containing s-triazine rings in their main chain have been synthesized via high-temperature polycondensation and have been shown to possess good thermal stability. researchgate.netmongoliajol.info While these studies did not specifically use this compound, they establish the principle of utilizing triazine derivatives as monomers.

A relevant example is the synthesis of polymers from 6-phenyl-1,3,5-triazine-2,4-diamine and formaldehyde. nih.gov This demonstrates that the phenyl-triazine scaffold can be successfully incorporated into a polymer structure. By analogy, derivatives of this compound could be designed to act as monomers in similar polymerization processes. For instance, converting the hydrazino group to two amino groups would create a diamine monomer. This monomer could then be polymerized with a diacid chloride to produce a polyamide with regularly spaced phenyl-triazine units in the backbone.

The following table provides a conceptual overview of how this compound could be utilized in polymer synthesis:

| Monomer Derived from this compound | Co-monomer | Polymer Type | Potential Properties |

| Diacid derivative | Diamine | Polyamide | High thermal stability, specific solubility |

| Diamine derivative | Diacid chloride | Polyamide | High thermal stability, potential for metal coordination |

| Dihydrazide derivative | Diacid chloride | Poly(hydrazide-amide) | Enhanced thermal stability, flame retardancy |

The synthesis of such polymers would open avenues to new materials with tailored properties for a range of applications, from high-performance plastics to functional materials for electronics and optics. rsc.org

Development of Fluorescent Probes and Chemosensors

The inherent structural features of the 1,2,4-triazine scaffold, combined with the reactivity of the hydrazino group, provide a fertile ground for the design of novel fluorescent probes and chemosensors. These molecular tools are designed to detect specific analytes, such as metal ions or small molecules, through a measurable change in their fluorescence properties.

Design Principles for Triazine-Based Fluorescent Sensors

The design of fluorescent sensors based on the this compound framework generally involves the condensation of the hydrazino group with a suitable aldehyde or ketone to form a Schiff base. This reaction introduces a fluorophore and a binding site for the target analyte into the molecule. The choice of the aldehyde or ketone is crucial as it determines the photophysical properties of the resulting sensor and its selectivity towards a specific analyte. nih.gov

A common strategy involves the use of aromatic aldehydes containing hydroxyl or other functional groups that can act as binding sites for metal ions. For instance, the reaction of 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine, a close analog of the title compound, with various aldehydes such as 2-hydroxy-1-naphthaldehyde, 2-hydroxy-3-methoxybenzaldehyde, 4-(dimethylamino)benzaldehyde, and 4-(diethylamino)benzaldehyde (B91989) yields a series of hydrazone derivatives. nih.gov The resulting Schiff bases possess both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=N) group, which are key for molecular recognition.

The general synthetic scheme for these hydrazone derivatives is a straightforward one-pot condensation reaction. The hydrazino-triazine starting material is refluxed with the respective aldehyde in a suitable solvent like ethanol (B145695). The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final products are typically obtained as crystalline solids upon cooling and filtration. nih.gov

Table 1: Synthesis of Hydrazone Derivatives from 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine

| Compound ID | Aldehyde Used | Resulting Hydrazone |

|---|---|---|

| 1 | 2-Hydroxy-1-naphthaldehyde | (Z)-((2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazono)methyl)naphthalene-2-ol |

| 2 | 2-Hydroxy-3-methoxybenzaldehyde | (Z)-2-((2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazono)methyl)-6-methoxyphenol |

| 3 | 4-(Dimethylamino)benzaldehyde | (E)-3-((2-(4-(Dimethylamino)benzylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine |

| 4 | 4-(Diethylamino)benzaldehyde | (E)-3-((2-(4-(Diethylamino)benzylidene)hydrazinyl)-5,6-diphenyl-1,2,4-triazine |

Data sourced from Bibi et al. (2015) nih.gov

Investigation of Sensing Mechanisms and Selectivity Enhancement

The sensing mechanism of these triazine-based fluorescent sensors is typically based on phenomena such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). Upon binding of the analyte, the electronic properties of the sensor molecule are altered, leading to a change in its fluorescence emission, which can be either an enhancement ("turn-on") or a quenching ("turn-off") of the signal. nih.govijirmps.org

While specific studies on the sensing applications of this compound are limited, the extensive research on analogous triazine-hydrazone systems provides a strong foundation for the development of selective chemosensors. For example, covalent organic frameworks (COFs) based on triazine structures have been shown to be highly sensitive fluorescent probes for metal ions like Fe³⁺. rsc.org This suggests that polymeric materials derived from this compound could also exhibit interesting sensing capabilities.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. The ability of this compound and its derivatives to participate in hydrogen bonding and other non-covalent interactions makes them valuable building blocks in this field.

Self-Assembly Studies for Ordered Architectures

The hydrazone derivatives of 3-hydrazino-1,2,4-triazines are particularly well-suited for self-assembly studies due to the presence of both hydrogen-bond donor (N-H) and acceptor (C=N, triazine nitrogens) sites. These interactions can lead to the formation of various supramolecular architectures, such as dimers, tapes, and sheets, in the solid state.

The crystal packing of the hydrazone derivatives of 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine reveals intricate networks of intermolecular interactions. For instance, in the crystal structure of (Z)-((2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazono)methyl)naphthalene-2-ol, the molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the hydrazone nitrogen and a triazine nitrogen of a neighboring molecule. These dimers are further connected into a 1D chain via C-H···π interactions. nih.gov

Table 2: Key Intermolecular Interactions in Hydrazone Derivatives of a 3-Hydrazino-1,2,4-triazine Analog

| Compound | Interaction Type | Description |

|---|---|---|

| 1 | N-H···N | Formation of centrosymmetric dimers. |

| 1 | C-H···π | Connection of dimers into a 1D chain. |

| 2 | N-H···N | Dimer formation. |

| 2 | O-H···N | Intramolecular hydrogen bonding. |

| 3 | C-H···N | Formation of a 2D sheet-like structure. |

| 4 | C-H···N | Formation of a 1D chain. |

Based on data from Bibi et al. (2015) for derivatives of 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine. nih.gov

Host-Guest Interactions and Molecular Recognition

The field of host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. While there is limited specific research on this compound as a host molecule, its structural features suggest potential for such applications. The triazine ring, being electron-deficient, can participate in π-π stacking interactions with electron-rich aromatic guests.

Furthermore, the hydrazone derivatives can be incorporated into larger macrocyclic structures, creating a cavity suitable for binding guest molecules. The design of such macrocycles would involve linking multiple this compound units together, either directly or through linker molecules.

While not directly involving the title compound, studies on other triazine-based systems have demonstrated their ability to act as hosts. For example, the intermolecular interactions between benzene (B151609) and 1,3,5-triazine (B166579) have been studied as a tool for crystal engineering and molecular recognition. researchgate.net This highlights the potential of the triazine core in designing receptors for specific guest molecules.

Theoretical and Computational Investigations of 3 Hydrazino 6 Phenyl 1,2,4 Triazine and Its Derivatives

Electronic Structure and Reactivity Descriptors

Computational chemistry offers a powerful lens through which to examine the intrinsic properties of molecules. For 3-hydrazino-6-phenyl-1,2,4-triazine and its analogues, methods like Density Functional Theory (DFT) are employed to elucidate their electronic characteristics and predict their reactivity. d-nb.info

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For 1,2,4-triazine (B1199460) derivatives, the distribution of HOMO and LUMO is often localized on specific parts of the molecule, such as the triazine ring, phenyl groups, and sulfur atoms in substituted analogues. d-nb.info For instance, in some triazine-based systems, the HOMO is centered on the electron-donating parts of the molecule, while the LUMO is located on the electron-accepting regions. This separation of frontier orbitals dictates the sites of electrophilic and nucleophilic attack.

Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For example, a high chemical hardness suggests high stability.

Below is a table with representative data for a related triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, calculated using DFT at the B3LYP/6-311+G(d,p) level, which can serve as a model to understand the electronic properties of similar triazine systems.

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2435 |

Data based on calculations for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine.

Electrostatic Potential Surfaces and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the regions of positive and negative electrostatic potential. Nucleophilic attack is favored at the electron-deficient (positive potential) regions, while electrophilic attack occurs at the electron-rich (negative potential) areas.

In triazine derivatives, the nitrogen atoms of the triazine ring typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydrazino group and the phenyl ring often show positive potential. The specific distribution of charges can be influenced by the presence of various substituents. colab.ws For example, in a study of triazine-based hydrazone derivatives, MEP analysis was used to indicate their chemical reactivities.

Mulliken charge analysis provides a quantitative measure of the charge on each atom in the molecule. This data can pinpoint the most likely centers for chemical reactions. In substituted 1,3,5-triazine (B166579) derivatives, the nitrogen atoms of the heterocycle and the side chains are often the most probable reaction centers. colab.ws

Aromaticity Analysis of the 1,2,4-Triazine Ring System

The 1,2,4-triazine ring is an aromatic system, but its aromaticity is weaker than that of benzene (B151609). This is due to the presence of three electronegative nitrogen atoms, which leads to a lower resonance energy. nih.gov The reduced aromaticity makes the triazine ring more susceptible to nucleophilic substitution reactions compared to typical aromatic hydrocarbons.

A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). Negative NICS values are indicative of aromatic character, with more negative values suggesting stronger aromaticity. nih.govnih.gov Different variations of the NICS index, such as NICS(π) and NICSzz, have been developed to better filter out contributions from sigma orbitals and provide a more accurate measure of π-aromaticity. nih.govnih.gov For many heterocyclic systems, NICS calculations have been instrumental in comparing the aromatic character of different rings within a molecule or a series of related compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying reaction mechanisms is the location of the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can be used to search for the geometry of the transition state. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that connects the reactants and products. molcas.org

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. By following the IRC in both the forward and reverse directions from the transition state, it can be confirmed that the located TS indeed connects the desired reactants and products. molcas.org This analysis provides a detailed picture of the geometric changes that occur during the reaction.

Determination of Energy Profiles, Activation Barriers, and Kinetic Parameters

For example, computational studies on the Diels-Alder reactions of 1,2,3-triazines with enamines have shown that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the substituents and the solvent. nih.gov The calculated free energy profiles for these reactions revealed the relative energies of the transition states and intermediates, providing insights into the reaction kinetics. In one instance, the presence of a hydrogen-bonding solvent was found to significantly lower the activation barrier, thereby accelerating the reaction. nih.gov

Below is a representative table of calculated activation free energies for the reaction of a 1,2,3-triazine (B1214393) with an enamine, illustrating the effect of substituents and solvent on the reaction barrier.

| Reactants | Solvent | Pathway | Activation Free Energy (kcal/mol) |

| 1,2,3-Triazine + Enamine | Chloroform | Concerted (endo) | 25.5 |

| 1,2,3-Triazine + Enamine | Chloroform | Concerted (exo) | 26.1 |

| 4,6-Dicarbomethoxy-1,2,3-triazine + Enamine | Chloroform | Stepwise (endo) | 16.0 |

| 4,6-Dicarbomethoxy-1,2,3-triazine + Enamine | Chloroform | Stepwise (exo) | 17.5 |

| 1,2,3-Triazine + Enamine | HFIP | Stepwise (endo) | 16.7 |

| 1,2,3-Triazine + Enamine | HFIP | Stepwise (exo) | 17.1 |

Data based on DFT calculations for the reaction of 1,2,3-triazines with enamines. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the dynamic nature of molecules and their interactions at an atomic level. For this compound and its analogs, MD simulations are crucial for understanding their behavior in biological and chemical systems, which is often governed by their conformational flexibility and interactions with their environment.

Investigation of Solvent Effects on Conformation and Reactivity

The conformation and, consequently, the reactivity of a molecule can be significantly influenced by the surrounding solvent. While specific MD studies on the solvent effects on this compound are not extensively documented in publicly available literature, general principles and studies on related 1,2,4-triazine derivatives allow for well-founded inferences.

MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol (B145695), DMSO). These simulations track the trajectory of each atom over time, allowing for the analysis of conformational changes. For this compound, key conformational variables would include the torsion angles between the phenyl and triazine rings and the orientation of the hydrazino group.

Simulation of Intermolecular Interactions in Condensed Phases

In condensed phases, such as the solid state or in solution at high concentrations, intermolecular interactions dictate the macroscopic properties and behavior of this compound. MD simulations are employed to explore these interactions, which are fundamental to processes like crystallization, self-assembly, and ligand-receptor binding.

Studies on related 1,2,4-triazine derivatives reveal the importance of specific intermolecular forces. Hydrogen bonding is a predominant interaction, particularly involving the hydrazino group and the triazine ring nitrogens, which can act as both hydrogen bond donors and acceptors nih.gov. These interactions are critical for the stability of protein-ligand complexes, as seen in the docking of 1,2,4-triazine inhibitors into enzyme active sites nih.govnih.govrsc.orgnih.gov.

Furthermore, π-π stacking interactions between the phenyl rings and the aromatic triazine rings are significant. In the solid state, these interactions contribute to the formation of stable crystal lattices. For instance, the crystal structure of a triazine-based covalent organic framework (COF) shows a layered structure with a defined pore arrangement, highlighting how these non-covalent interactions can direct the assembly of complex architectures rsc.org. MD simulations can quantify the strength and geometry of these interactions, revealing how molecules of this compound might arrange themselves in a crystal or aggregate in solution. Analysis of the radial distribution function (RDF) from these simulations can provide statistical information on the preferred distances and orientations between molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity or chemical properties uniroma1.it. For 1,2,4-triazine derivatives, QSAR is a vital tool for navigating the vast chemical space to identify and design novel analogs with desired characteristics, such as enhanced therapeutic efficacy or specific physicochemical properties. rsc.orgnih.govpnrjournal.com

Molecular Descriptor Calculation and Selection Methodologies

The foundation of any QSAR model is the numerical representation of molecular structures using "molecular descriptors." researchgate.net These descriptors quantify various aspects of a molecule, from simple atom counts to complex 3D properties. For 1,2,4-triazine derivatives, a wide array of descriptors are calculated to capture the structural features relevant to their activity. These are often categorized as 1D, 2D, or 3D descriptors.

Methodologies for selecting the most relevant descriptors are critical to building a robust and predictive QSAR model. A large number of calculated descriptors can lead to overfitting. Therefore, techniques like genetic algorithms, multiple linear regression (MLR), and principal component analysis (PCA) are used to reduce the dimensionality of the descriptor space and select a subset that has the highest correlation with the activity being modeled. jocpr.com

Table 1: Common Molecular Descriptors and Selection Methods for Triazine Derivatives

| Descriptor Category | Examples | Selection Methodologies |

| Constitutional (1D) | Molecular Weight, Atom Counts, Number of Rotatable Bonds | Correlation analysis, Stepwise Regression |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Topological Polar Surface Area (TPSA) | Genetic Algorithm (GA), Recursive Feature Elimination |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Comparative Molecular Field Analysis (CoMFA) |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges, Heat of Formation, Steric Energy jocpr.com | Principal Component Analysis (PCA), Partial Least Squares (PLS) |

| Physicochemical | LogP (lipophilicity), pKa (acidity/basicity), Solubility | Expert knowledge, Correlation-based feature selection |

Development and Validation of Predictive QSAR Models for Chemical Properties

Once a set of relevant descriptors is selected, a mathematical model is developed to link them to the property of interest (e.g., inhibitory concentration IC₅₀, binding affinity pKᵢ). For 1,2,4-triazine derivatives, various modeling techniques have been employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).

A critical step in QSAR is rigorous validation to ensure the model is predictive and not a result of chance correlation. uniroma1.it Validation is performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation are used on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.

External Validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used during model development. The predictive correlation coefficient (r²_pred) is calculated for this purpose.

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed for 1,2,4-triazine derivatives. In one study on h-DAAO inhibitors, a CoMSIA model yielded a q² of 0.669 and an r² of 0.985, indicating a highly stable and predictive model. nih.govnih.govrsc.org

Table 2: Example of Statistical Parameters for QSAR Model Validation of Triazine Analogs

| QSAR Model Type | Target Property | q² (Cross-validated) | r² (Training Set) | r²_pred (Test Set) | Reference |

| CoMFA | h-DAAO Inhibition | 0.613 | 0.966 | Not Reported | nih.govnih.gov |

| CoMSIA | h-DAAO Inhibition | 0.669 | 0.985 | Not Reported | nih.govnih.gov |